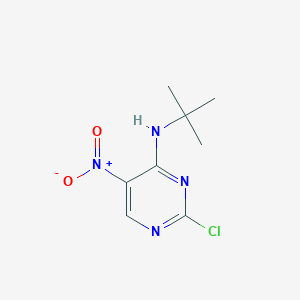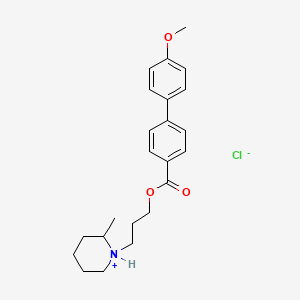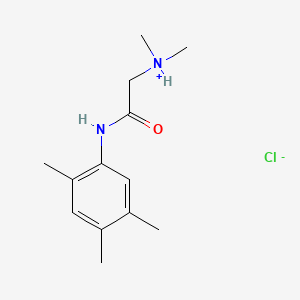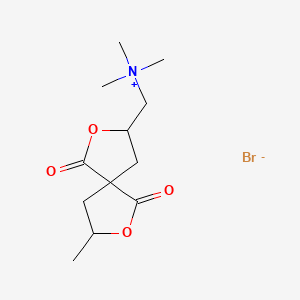
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is characterized by the presence of eight ethyl groups and a nitro group attached to the porphyrin ring, making it a unique derivative with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The porphyrin ring can be oxidized to form different oxidation states, which can be useful in various catalytic processes.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 2,3,7,8,12,13,17,18-Octaethyl-5-aminoporphyrin.
Applications De Recherche Scientifique
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states.
Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and other electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin exerts its effects involves its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the porphyrin ring can coordinate with metal ions, facilitating catalytic processes. These interactions can influence various biochemical pathways, making it a versatile compound in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,7,8,12,13,17,18-Octaethylporphyrin: Lacks the nitro group, making it less reactive in certain redox reactions.
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine: Another derivative with different substituents, affecting its chemical properties and applications.
Uniqueness
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in various redox and substitution reactions makes it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C36H45N5O2 |
|---|---|
Poids moléculaire |
579.8 g/mol |
Nom IUPAC |
2,3,7,8,12,13,17,18-octaethyl-15-nitro-21,22-dihydroporphyrin |
InChI |
InChI=1S/C36H45N5O2/c1-9-20-22(11-3)30-18-32-24(13-5)26(15-7)34(39-32)36(41(42)43)35-27(16-8)25(14-6)33(40-35)19-31-23(12-4)21(10-2)29(38-31)17-28(20)37-30/h17-19,37-38H,9-16H2,1-8H3 |
Clé InChI |
UBQGYMXMEDTRJK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC3=NC(=C(C4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)[N+](=O)[O-])C(=C3CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


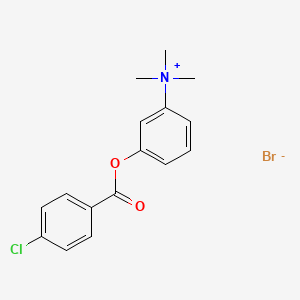
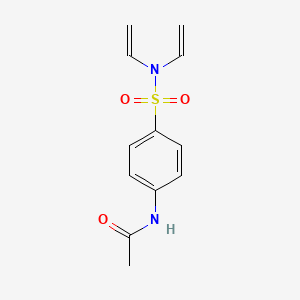
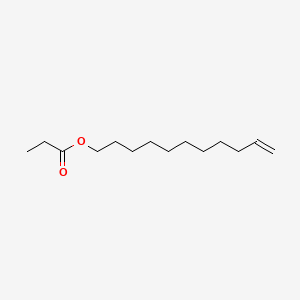


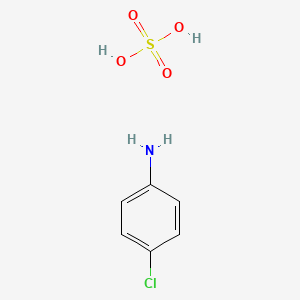
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)
![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)
